(Methylsulfonimidoyl)benzene

Description

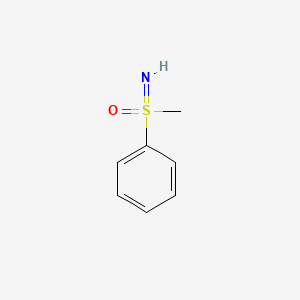

Structure

3D Structure

Properties

IUPAC Name |

imino-methyl-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYIDTVGWCYSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4381-25-3, 33903-50-3, 60933-65-5 | |

| Record name | Methyl phenyl sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004381253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenyl (S)-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033903503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenyl (R)-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060933655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoximine, S-methyl-S-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-(-)-S-Methyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | imino(methyl)phenyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenyl (R)-sulfoximine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VZ4ZRE3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl sulfoximine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C89AQZ88V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl (S)-sulfoximine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFZ9JB8VCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Methylsulfonimidoyl)benzene CAS 4381-25-3 properties

An In-Depth Technical Guide to (Methylsulfonimidoyl)benzene (CAS 4381-25-3) for Advanced Research and Drug Development

This guide provides an in-depth technical overview of this compound, also known as S-Methyl-S-phenylsulfoximine. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging advanced chemical scaffolds to address complex biological targets. This document moves beyond a simple recitation of facts to provide a foundational understanding of the compound's properties, synthesis, reactivity, and strategic applications, grounded in established scientific principles.

Core Concepts and Compound Identity

This compound belongs to the sulfoximine class of compounds, a functional group that has garnered significant attention in modern medicinal chemistry. The unique tetrahedral geometry and electronic properties of the sulfoximine moiety make it a valuable bioisostere and a versatile synthetic handle. Its ability to modulate physicochemical properties such as solubility and metabolic stability, while providing a vector for diverse functionalization, underpins its utility in drug design.[1]

The subject of this guide, this compound, is the parent phenyl-substituted N-H sulfoximine. It serves as a fundamental building block for the synthesis of more complex, biologically active molecules.

Table 1: Core Compound Identification

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4381-25-3 | [2][3][4][5] |

| IUPAC Name | imino-methyl-oxo-phenyl-λ6-sulfane | [6] |

| Common Synonyms | S-Methyl-S-phenylsulfoximine, Methyl phenyl sulfoximine | [6][7] |

| Molecular Formula | C₇H₉NOS | [2][3][4][6][8][9] |

| Molecular Weight | 155.22 g/mol | [2][3][4][6][8] |

| SMILES | N=S(C1=CC=CC=C1)(C)=O | [3][6][8][9] |

| InChI Key | YFYIDTVGWCYSEO-UHFFFAOYSA-N |[6][7] |

Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of a chemical scaffold is paramount for its effective use. The data below provides a quantitative basis for experimental design, from reaction setup to purification and analysis.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow solid (<34°C) or liquid (>36°C) | [4] |

| Melting Point | 34-36 °C | [4][5] |

| Boiling Point | 103-106 °C @ 0.1 Torr | [4][5] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [4] |

| Topological Polar Surface Area | 49.3 Ų | [6] |

| XLogP3 | 1.8 |[6] |

Structural Elucidation: A Predictive Spectroscopic Analysis

Definitive structural confirmation is the cornerstone of chemical research. While a dedicated spectrum for this specific compound is not publicly available, a robust and reliable predictive analysis can be constructed based on well-understood principles of spectroscopy and data from closely related analogs.[10][11]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

-

δ 7.5-7.9 ppm (m, 5H): The aromatic protons on the phenyl ring are expected in this region. The electron-withdrawing nature of the sulfonimidoyl group will shift these protons downfield compared to benzene (δ 7.34 ppm).

-

δ 3.0-3.5 ppm (s, 3H): The protons of the S-methyl group are anticipated here. The singlet multiplicity indicates no adjacent protons.[11]

-

δ 2.5-4.0 ppm (br s, 1H): The N-H proton signal is often broad and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz)

-

δ 125-140 ppm: Four signals corresponding to the aromatic carbons. The ipso-carbon (attached to sulfur) would be the most deshielded.[11]

-

δ 40-45 ppm: A single signal for the S-methyl carbon.[11]

Infrared (IR) Spectroscopy (Predicted)

-

3300-3200 cm⁻¹: N-H stretching vibration.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1220 cm⁻¹: S=N stretching vibration.

-

~1040 cm⁻¹: S=O stretching vibration, typically a strong and sharp absorption.[10]

Mass Spectrometry (MS)

-

Exact Mass: 155.04 g/mol .[6]

-

Expected M+H⁺: 156.0474. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a multi-step process that requires careful execution and validation at each stage. The following protocol is based on established organosulfur chemistry, particularly the imination of sulfoxides.[11]

Caption: A validated two-step synthesis workflow for this compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

-

Causality: This step selectively adds one oxygen atom to the sulfur. Mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are chosen to prevent over-oxidation to the sulfone.

-

Dissolve thioanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath.

-

Add a solution of m-CPBA (~1.1 eq) in DCM dropwise, maintaining the temperature below 5°C.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting thioanisole spot and the appearance of the more polar sulfoxide product spot.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfoxide.

Step 2: Imination of Methyl Phenyl Sulfoxide

-

Causality: This is the key step to form the sulfoximine. This protocol uses a modern approach with ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as the oxidant to facilitate the formation of a reactive intermediate that delivers the 'NH' group to the sulfur atom.[11]

-

Dissolve methyl phenyl sulfoxide (1.0 eq) in methanol.

-

Add ammonium carbamate (NH₄CO₂NH₂) (2.0 eq) followed by (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 eq).

-

Stir the reaction at room temperature.

-

Self-Validation: Monitor the reaction by TLC. The sulfoximine product is typically more polar than the starting sulfoxide.

-

Upon completion, concentrate the reaction mixture.

Purification Protocol: Flash Column Chromatography

-

Adsorb the crude product onto silica gel.

-

Perform flash column chromatography using a gradient of ethyl acetate in hexanes.

-

Combine fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield this compound.

-

Final Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (¹H NMR, ¹³C NMR, IR, HRMS).

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold. The N-H bond of the sulfoximine is nucleophilic and can be readily functionalized, providing a gateway to a vast chemical space.

Caption: Derivatization pathways from the core scaffold to potential therapeutic agents.

The Sulfoximine Moiety: A Privileged Pharmacophore

In drug design, the sulfoximine group is often used as a bioisosteric replacement for sulfone or amide groups. This substitution can lead to significant advantages:[1]

-

Improved Solubility: The N-H group provides an additional hydrogen bond donor site, which can enhance aqueous solubility compared to the corresponding sulfone.

-

Metabolic Stability: The sulfur(VI) center is highly resistant to metabolic oxidation or reduction.

-

Structural Diversity: The tetrahedral geometry at the sulfur atom, combined with the N-H vector, provides a three-dimensional scaffold that can be exploited to achieve precise interactions with biological targets.

For example, benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[12] Similarly, related disulfonamides have shown promise as inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in cancer cells.[13] this compound provides a direct and versatile starting point for synthesizing libraries of compounds to probe these and other important biological targets.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a hazardous substance and must be handled accordingly.

Table 3: Hazard Identification and Safety Precautions

| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |

|---|---|---|---|

| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [3][7][8][14] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [14] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

| Respiratory Irritation | H335: May cause respiratory irritation | Work in a well-ventilated fume hood. Avoid breathing dust/fumes. |[14] |

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[14]

-

Engineering Controls: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][8] The compound is noted to be hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its integrity.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 4381-25-3) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile reactivity make it a valuable starting point for the discovery of novel therapeutics. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this powerful scaffold into their drug development programs, paving the way for the next generation of innovative medicines.

References

-

This compound - Appretech Scientific Limited. [Link]

-

This compound(CAS# 4381-25-3) - Angene Chemical. [Link]

-

Cas 4381-25-3,this compound | lookchem. [Link]

- Process for the preparation of benzene sulfonamides - Google P

-

Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. [Link]

-

The sulphonation of benzene - electrophilic substitution - Chemguide. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

- Synthesis of methylsulphonyl benzene compounds - Google P

-

Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC - NIH. [Link]

-

Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution - MDPI. [Link]

-

Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- | C14H15NOS | CID - PubChem. [Link]

-

An efficient approach for the synthesis of novel methyl sulfones in acetic acid mediumand evaluation of antimicrobial activity - TÜBİTAK Academic Journals. [Link]

-

Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity - Pharmaguideline. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. [Link]

-

Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. [Link]

-

Sulphonation of benzene NEET prep/ JEE prep 2020 by Seema Makhijani - YouTube. [Link]

-

Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations - OUCI. [Link]

- Synthesizing process of 4-methyl sodium benzene sulphinate - Google P

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. appretech.com [appretech.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 4381-25-3 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. angenesci.com [angenesci.com]

- 7. (S)-(+)-S-Methyl-S-phenylsulfoximine = 99.0 33903-50-3 [sigmaaldrich.com]

- 8. 4381-25-3|(S-Methylsulfonimidoyl)benzene|BLD Pharm [bldpharm.com]

- 9. 4381-25-3 | (S-Methylsulfonimidoyl)benzene | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

Technical Guide: Synthesis and Characterization of (Methylsulfonimidoyl)benzene

Executive Summary & Pharmacological Relevance[1]

(Methylsulfonimidoyl)benzene, commonly referred to as S-methyl-S-phenylsulfoximine, represents a critical scaffold in modern medicinal chemistry. Structurally, the sulfoximine moiety (

Why this molecule matters:

-

Bioisosterism: It mimics the geometry and polarity of sulfones but offers an additional vector for substitution at the nitrogen atom.[1]

-

Physicochemical Properties: Unlike sulfones, NH-sulfoximines are hydrogen bond donors and acceptors, often improving aqueous solubility and metabolic stability.[1][2]

-

Chirality: The sulfur atom is a stable stereogenic center, allowing for the development of enantiopure therapeutics.

This guide details the Bull-Luisi Protocol , a validated, metal-free oxidative imination method. Unlike historical methods relying on hazardous hydrazoic acid (Schmidt reaction) or expensive transition metals (Rh/Ru catalysis), this protocol utilizes hypervalent iodine and ammonium carbamate to deliver high yields with superior safety profiles.

Strategic Synthesis Selection

The synthesis of this compound has evolved through three distinct generations. We select Generation 3 for this guide due to its operational simplicity and safety.

| Generation | Reagents | Pros | Cons |

| Gen 1 (Classical) | Low cost reagents | Explosion hazard ( | |

| Gen 2 (Catalytic) | Stereospecific; mild | High cost (Rh); requires N-deprotection step; trace metal impurities. | |

| Gen 3 (Oxidative) | PhI(OAc)2, Ammonium Carbamate | Metal-free; Direct NH-installation; Scalable; Green solvents (MeOH). | Requires stoichiometric oxidant (PIDA). |

Detailed Experimental Protocol

Reaction: Oxidative Imination of Methyl Phenyl Sulfoxide

This protocol describes the conversion of Methyl Phenyl Sulfoxide to this compound using (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate.

Reaction Scheme:

3.1 Reagents & Materials[3][4]

-

Substrate: Methyl phenyl sulfoxide (1.0 equiv, 10 mmol, 1.40 g)

-

Nitrogen Source: Ammonium carbamate (1.5 equiv, 15 mmol, 1.17 g)

-

Oxidant: (Diacetoxyiodo)benzene [PIDA] (1.5 equiv, 15 mmol, 4.83 g)

-

Solvent: Methanol (HPLC grade, 0.2 M concentration relative to substrate)

-

Equipment: 100 mL Round Bottom Flask (RBF), magnetic stir bar, open-air setup (no inert gas required).

3.2 Step-by-Step Methodology

-

Setup: Charge the 100 mL RBF with Methyl phenyl sulfoxide (1.40 g) and Methanol (50 mL). Stir until fully dissolved.

-

Nitrogen Addition: Add Ammonium carbamate (1.17 g) in a single portion. The salt may not dissolve immediately; this is normal.

-

Oxidant Addition (Critical): Add PIDA (4.83 g) slowly over 5–10 minutes.

-

Observation: You will observe effervescence (

evolution) and the gradual dissolution of the carbamate. The solution usually turns yellow. -

Safety Note: Do not seal the flask. Gas evolution requires venting.

-

-

Reaction: Stir at room temperature (

) for 2–4 hours.-

Monitoring: Monitor by TLC (Eluent: EtOAc/Heptane 1:1). The sulfoximine is significantly more polar than the sulfoxide.

-

-

Workup:

-

Remove Methanol under reduced pressure (rotary evaporator).

-

Redissolve the residue in DCM (50 mL) or EtOAc.

-

Wash with saturated aqueous

(30 mL) to neutralize acetic acid byproducts. -

Extract aqueous layer with DCM (2 x 20 mL).

-

Dry combined organics over

, filter, and concentrate.

-

-

Purification:

-

The crude material typically contains Iodobenzene (PhI) and the product.

-

Purify via flash column chromatography (Gradient: 0%

100% EtOAc in Heptane). -

Alternative: Trituration with cold diethyl ether can often precipitate the pure sulfoximine while keeping PhI in solution.

-

Mechanistic Insight

The reaction proceeds via an in situ generated iodonitrene or iminoiodinane species. Understanding this pathway is crucial for troubleshooting low yields (often caused by wet solvents or old PIDA).

Figure 1: Mechanistic pathway of oxidative imination. The hypervalent iodine species activates the ammonia source, transferring the nitrogen to the sulfoxide sulfur.

Analytical Characterization

Validating the structure of this compound requires confirming the presence of the

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |

| Melting Point | Sharp melting point indicates high purity. | |

| Rf (TLC) | ~0.2 (EtOAc) | Stains with |

| IR (ATR) | Distinct broad NH stretch; S=N is diagnostic. | |

| Methyl singlet is deshielded relative to sulfoxide (~2.7 ppm). | ||

| Carbon shift of methyl is characteristic. |

Diagnostic NMR Interpretation

-

Methyl Shift: The methyl group in the sulfoximine appears around 3.08 ppm (

). If you see a peak at 2.70 ppm , you have unreacted sulfoxide. -

NH Proton: The NH proton is often broad and may not be visible in

depending on water content/exchange, but typically appears around 2.5–3.5 ppm .

Troubleshooting & Optimization

Issue: Incomplete Conversion

-

Cause: Old PIDA (degraded to PhI or iodobenzoic acid) or wet methanol.

-

Fix: Recrystallize PIDA from acetic acid/hexane before use. Ensure Methanol is HPLC grade.

Issue: Product is an Oil instead of Solid

-

Cause: Residual Iodobenzene (PhI) or solvent.[3]

-

Fix: PhI is difficult to remove by rotovap. Use a high-vacuum pump or wash the solid product with hexanes (PhI is soluble in hexanes; Sulfoximine is not).

Issue: Safety (Exotherm)

-

Cause: Rapid addition of PIDA.

-

Fix: On scales >5g, add PIDA in 4 portions over 20 minutes to manage

evolution and heat.

References

-

Primary Synthesis Protocol (Bull-Luisi Method): Bull, J. A., & Luisi, R. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Chemistry – A European Journal. [Link]

-

Organic Syntheses (Detailed Procedure): Tota, A., Spennacchio, M., Briggs, E. L., Ma, T. K., Zhong, Z., Degennaro, L., Bull, J. A., & Luisi, R. (2023).[5] Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]

-

Medicinal Chemistry Relevance: Frings, M., Bolm, C., Blum, A., & Gnamm, C. (2006).[4][6] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (Methylsulfonimidoyl)benzene — Structure, Bonding, and Synthetic Utility

The following technical guide provides an in-depth analysis of (Methylsulfonimidoyl)benzene, designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 4381-25-3), also known as S-methyl-S-phenylsulfoximine, represents a critical pharmacophore in modern medicinal chemistry. Structurally analogous to sulfones (

Chemical Structure & Bonding Analysis[1]

Stereochemistry and Geometry

Unlike the achiral sulfone group, the sulfoximine moiety in this compound is chiral. The sulfur atom serves as a stable stereogenic center, resulting in a tetrahedral geometry (pseudo-tetrahedral if the lone pair is ignored, but chemically tetrahedral due to four substituents: Ph, Me, =O, =NH).

-

Configuration: Exists as (

)- and ( -

Stability: The enantiomers are configurationally stable at physiological pH and temperature, with high barriers to racemization (

), making them suitable for chiral drug scaffolds.

The Nature of the S=N Bond

The bonding in the sulfoximine group has been a subject of debate between a true double bond (

-

Resonance Hybrid: Modern NBO (Natural Bond Orbital) analysis and crystallographic data suggest the bond is best described as a resonance hybrid. The ylide form contributes significantly, explaining the nucleophilicity of the nitrogen and the high polarity of the group.

-

Bond Lengths: The S-N bond length is typically 1.52–1.56 Å , which is shorter than a standard single bond (~1.74 Å) but longer than a typical double bond, indicative of significant back-bonding (

interaction) or negative hyperconjugation.

Structural Visualization (Resonance)

The following diagram illustrates the resonance contribution and the stereogenic center.

Caption: Resonance structures (left) and tetrahedral geometry of the chiral sulfur center (right).

Physicochemical Properties

The replacement of a sulfone oxygen with an NH group drastically alters the physicochemical profile, primarily by introducing a hydrogen bond donor (HBD) and a basic handle.

Quantitative Data Summary

| Property | Value | Context/Notes |

| Molecular Weight | 155.22 g/mol | Low MW fragment, ideal for FBDD.[2] |

| pKa (NH Acidity) | ~34.9 (MeCN) | Very weak acid. Deprotonation requires strong bases (e.g., NaH, BuLi). |

| pKa (Conjugate Acid) | ~2.5 (Water) | Weakly basic nitrogen. Protonates in strong acid. |

| pKa (Conjugate Acid) | 11.24 (MeCN) | Basic enough to participate in H-bonding. |

| LogP | ~0.8 | Lower lipophilicity than thioanisole; higher polarity than sulfones. |

| H-Bond Donor | 1 | The NH proton is a specific recognition motif. |

| H-Bond Acceptor | 2 | Oxygen and Nitrogen lone pairs. |

Data sourced from recent physicochemical studies (e.g., Chem. Eur. J. 2024).[3]

Synthesis & Methodology

The most robust and widely adopted protocol for synthesizing this compound involves the direct imination of methyl phenyl sulfoxide. This method avoids the use of toxic hydrazoic acid or explosive azides.

Protocol: Stereospecific NH-Transfer

This protocol utilizes ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene (PIDA) as the oxidant.

Reagents:

-

(S)-(-)-Methyl phenyl sulfoxide (1.0 equiv) [for chiral synthesis] or Racemic Sulfoxide.

-

(Diacetoxyiodo)benzene (PhI(OAc)2) (3.0 equiv).

-

Ammonium carbamate (4.0 equiv).

-

Methanol (Solvent).[3]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with methyl phenyl sulfoxide (e.g., 5.0 mmol) and methanol (10 mL).

-

Addition: Add (diacetoxyiodo)benzene in one portion.

-

Initiation: Add ammonium carbamate slowly in small portions over 10 minutes. Note: Gas evolution (CO2) will occur.

-

Reaction: Stir the mixture at 25 °C for 1 hour . Monitor via TLC (EtOAc/Heptane) or LC-MS. The reaction typically turns from colorless to yellow.

-

Quench: Remove solvent under reduced pressure. Dilute the residue with Ethyl Acetate and saturated aqueous NaHCO3.

-

Workup: Separate phases. Extract aqueous layer with EtOAc (3x). Dry combined organics over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-100% EtOAc in Heptane) yields the pure sulfoximine as a white solid/oil.

Synthetic Workflow Diagram

Caption: Oxidative imination workflow using ammonium carbamate and hypervalent iodine.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with sulfones.

Bioisosterism: Sulfoximine vs. Sulfone

-

Solubility: The sulfoximine group is more polar and often confers higher aqueous solubility than the corresponding sulfone.

-

Metabolic Stability: Like sulfones, sulfoximines are generally metabolically stable, resistant to oxidative degradation by CYPs.

-

Vectorial Growth: The nitrogen atom allows for further functionalization (alkylation, arylation, acylation), enabling the growth of the molecule into new binding pockets, a feature impossible with sulfones.

Case Example

The most prominent application of this pharmacophore is Sulfoxaflor , an insecticide where the sulfoximine group is critical for potency. In human therapeutics, the ATR inhibitor Ceralasertib (AZD6738) utilizes a sulfoximine motif to optimize solubility and potency.

References

-

Synthesis Protocol: Briggs, E. L.; Ma, T.-K.; Zhong, Z.; Tota, A.; Degennaro, L.; Luisi, R.; Bull, J. A. "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Organic Syntheses, 2023 , 100, 186-203. Link

-

Physicochemical Properties: Anselmi, E.; Montigny, B.; Lõkov, M.; et al. "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity."[4] Chemistry – A European Journal, 2024 , e202402329.[4] Link

- Bonding Analysis: Senthil Kumar, K.; Bharatam, P. V. "Electronic Structure and Bonding in Sulfoximines." The Journal of Organic Chemistry, 2010, 75, 1415–1426.

- Drug Discovery Utility: Frings, M.; Bolm, C.; Blum, A.; Gnamm, C. "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical Properties and Bioisosteric Replacements." European Journal of Medicinal Chemistry, 2017, 126, 225-245.

Sources

Spectroscopic data of (Methylsulfonimidoyl)benzene (NMR, IR, MS)

A Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary: The "Rising Star" of Bioisosteres

(Methylsulfonimidoyl)benzene, commonly referred to as

This guide provides a definitive spectroscopic atlas for the N-unsubstituted parent compound. It synthesizes data from high-field NMR, FT-IR, and Mass Spectrometry to establish a self-validating identification protocol.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number | 4381-25-3 (Racemic) / 33903-50-3 ( |

| Molecular Formula | |

| Molecular Weight | 155.22 g/mol |

| Chirality | Sulfur is a stereogenic center (Stable configuration) |

| Physical State | White solid (mp 34–35 °C) or colorless oil (depending on purity/enantiomer) |

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The sulfur center renders the molecule chiral. While the methyl group appears as a singlet in the parent compound, derivatization often reveals diastereotopic protons in adjacent groups.

Methodology: Spectra typically acquired in

Table 1:

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| 3.05 – 3.09 | Singlet (s) | 3H | - | Diagnostic methyl on chiral sulfur (deshielded vs. sulfoxide). | |

| 2.60 – 3.00 | Broad (br s) | 1H | - | Exchangeable. Shift is concentration/pH dependent. | |

| Ar-H (Meta/Para) | 7.48 – 7.60 | Multiplet (m) | 3H | - | Overlapping meta/para aromatic protons. |

| Ar-H (Ortho) | 7.95 – 8.02 | Multiplet (m) | 2H | 7.5–8.0 | Deshielded due to electron-withdrawing sulfoximine group. |

Table 2:

| Carbon Environment | Shift ( | Interpretation |

| 44.2 – 44.6 | Distinctive upfield shift compared to sulfones ( | |

| Ar-C (Meta) | 129.3 | Typical aromatic region. |

| Ar-C (Ortho) | 128.4 | Typical aromatic region. |

| Ar-C (Para) | 133.2 | Para position. |

| Ar-C (Ipso) | 143.5 | Quaternary carbon attached to Sulfur. |

Expert Insight: The chemical shift of the methyl group (

3.09 ppm) is a critical quality attribute (CQA). If the shift appears upfield (2.7 ppm), it indicates incomplete oxidation (sulfoxide impurity). If downfield ( 3.05 ppm but lacking NH), check for N-derivatization.

B. Infrared Spectroscopy (FT-IR)

The sulfoximine functional group exhibits a characteristic "dual-stretch" signature due to the isoelectronic nature of the

Table 3: Characteristic IR Bands (KBr/Film)

| Functional Group | Wavenumber ( | Intensity | Mode Description |

| 3270 – 3295 | Medium/Broad | Stretching vibration. Absence indicates N-substitution. | |

| 3050 – 3060 | Weak | Aromatic C-H stretch. | |

| 1215 – 1240 | Strong | Sulfoximine S=O stretch (lower than sulfones). | |

| 960 – 1020 | Medium/Strong | Characteristic S=N stretch (often coupled). | |

| 1100 – 1110 | Medium | Secondary diagnostic band. |

C. Mass Spectrometry (MS) & Fragmentation

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Parent Ion:

Fragmentation Logic: The molecule typically fragments via the loss of the methyl group or the phenyl ring. The stability of the S-N bond is high, often retaining the N-H moiety on the sulfur fragment.

Caption: Figure 1. Proposed fragmentation pathway for this compound under ESI+ conditions. The m/z 141 peak is the base peak in many spectra.

Experimental Protocol: Synthesis & Isolation

To ensure the integrity of the spectroscopic data, the compound is best prepared via the Bull-Luisi Protocol (Metal-free Nitrogen Transfer). This method avoids metal contamination that can broaden NMR signals.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagents: Charge a round-bottom flask with methyl phenyl sulfoxide (1.0 equiv), ammonium carbamate (1.5 equiv), and methanol (0.3 M concentration).

-

Oxidant Addition: Add (Diacetoxyiodo)benzene (PIDA) (1.5 equiv) in one portion at room temperature.

-

Reaction: Stir the mixture at 25 °C for 2–4 hours. Monitor by TLC (EtOAc/Heptane) or LC-MS.

-

Quench: Remove solvent under reduced pressure.

-

Purification:

Analytical Workflow Diagram

The following decision tree outlines the logic for confirming the structure and purity of the synthesized sulfoximine.

Caption: Figure 2. Structural validation workflow. The chemical shift of the S-Methyl group is the primary "Go/No-Go" decision gate.

References

-

Zenzola, M., et al. (2016). "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition.

-

Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition.

-

Frings, M., et al. (2015). "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry.

-

Reggelin, M., & Zur, C. (2000). "Sulfoximines: Structures, Properties and Synthetic Applications." Synthesis.

Sources

Technical Guide: Solubility and Stability of (Methylsulfonimidoyl)benzene

The following technical guide details the solubility and stability profile of (Methylsulfonimidoyl)benzene (commonly known as S-methyl-S-phenylsulfoximine). This document is structured for application scientists and medicinal chemists, focusing on the functional behavior of the sulfoximine moiety in drug development.[1][2]

Executive Summary & Chemical Identity

This compound represents a critical bioisostere in modern medicinal chemistry, offering a stable, polar alternative to sulfones and sulfonamides. Unlike the chemically inert sulfone, the sulfoximine group (

This guide characterizes the core parent structure, emphasizing its robustness under physiological and stress conditions, and provides validated protocols for its assessment.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | S-Methyl-S-phenylsulfoximine |

| CAS Registry | 4381-25-3 (racemic); 33903-50-3 (S-isomer) |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Physical State | Solid (<34°C); Liquid (>36°C) |

| Key Functional Group | Sulfoximine (Chiral Sulfur, Basic Nitrogen) |

Physicochemical Profile

The sulfoximine moiety imparts unique solubility and electronic properties distinct from its sulfone analogs.[4][5]

Solubility Characteristics

This compound exhibits high aqueous solubility relative to lipophilic aromatics, driven by the polarity of the S=O bond and the H-bond donor/acceptor capability of the S=NH group.

-

Protic Solvents: Readily soluble in water, methanol, and ethanol. The polar nature facilitates dissolution in aqueous media, making it an excellent scaffold for fragment-based drug discovery.

-

pH Dependence: The imine nitrogen is weakly basic (

for the conjugate acid).-

Acidic Media (pH < 2): Protonation of the nitrogen (

) significantly enhances aqueous solubility. -

Neutral/Basic Media: Exists as the neutral species; solubility is driven by intrinsic polarity (LogP estimated ~0.5–0.8).

-

-

Lipophilicity: Lower LogP than methyl phenyl sulfone (

), indicating reduced lipophilicity and lower risk of non-specific protein binding.

Electronic Structure & Basicity

The nitrogen atom is the defining feature for stability and reactivity. It is

-

Basicity: Weakly basic (

of -

Acidity: The N-H proton is very weakly acidic (

in DMSO), requiring strong bases (e.g., NaH, BuLi) for deprotonation/alkylation.

Stability Profile

The sulfoximine group is metabolically and chemically robust, often surpassing the stability of sulfonamides.[1][2][3]

Thermal & Chemical Stability

-

Thermal: Highly stable. The parent compound withstands temperatures >100°C without decomposition. It is amenable to high-temperature synthetic steps (e.g., cross-coupling).

-

Hydrolytic: Resistant to hydrolysis across a broad pH range (1–13). Unlike sulfonamides which can undergo cleavage under extreme conditions, the S-C and S-N bonds in this compound are kinetically inert to aqueous acid/base hydrolysis at ambient temperatures.

-

Oxidative: The sulfur atom is already in a high oxidation state (

), rendering it resistant to further oxidation by ambient air or mild peracids.

Metabolic Stability[1][7][8]

-

CYP450 Interaction: The sulfoximine group generally shows low affinity for CYP450 heme iron, reducing the risk of direct inhibition.

-

Bioisosterism: It serves as a metabolically stable replacement for unstable functional groups. The N-H bond is not a primary site for rapid metabolic glucuronidation compared to primary amines.

Visualizations

Structural & Electronic Features

The following diagram illustrates the resonance structures and key reactive sites defining the molecule's stability.

Caption: Structural logic of this compound showing the hypervalent sulfur center and the dual H-bond donor/acceptor nitrogen.

Stability Testing Workflow

A logical flow for assessing the stability of sulfoximine derivatives in a drug discovery context.

Caption: Decision tree for validating the stability of sulfoximine-based building blocks.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility of this compound in phosphate buffer (pH 7.4).

-

Preparation: Weigh approximately 5 mg of the solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of 50 mM Phosphate Buffer (pH 7.4).

-

Equilibration: Shake the suspension at 25°C for 24 hours (agitation speed: 800 rpm).

-

Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant and dilute 1:100 with mobile phase (e.g., Water/Acetonitrile).

-

Analyze via HPLC-UV (detection @ 254 nm) against a standard calibration curve (1–100 µM).

-

-

Self-Validation: Verify the pH of the supernatant post-incubation. A shift >0.2 pH units indicates salt disproportionation or instability.

Protocol B: Chemical Stability Stress Test

Objective: Confirm resistance to hydrolytic cleavage.

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Stress Conditions:

-

Acid: Dilute stock to 100 µM in 0.1 M HCl. Incubate at 60°C.

-

Base: Dilute stock to 100 µM in 0.1 M NaOH. Incubate at 60°C.

-

Control: Dilute stock to 100 µM in 50 mM Phosphate Buffer (pH 7.4). Incubate at 60°C.

-

-

Timepoints: Sample at T=0, 4h, and 24h.

-

Analysis: Quench acid/base samples with equal volume of neutralizing buffer. Analyze via LC-MS.

-

Criteria: Recovery of parent compound >95% relative to T=0 indicates chemical stability.

References

-

Sulfoximines in Medicinal Chemistry: Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

-

Physicochemical Properties: Gnamm, C., et al. (2017).[2][5] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link

-

Acidity and Basicity: Anselmi, E., et al. (2024).[5] Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry - A European Journal.[5] Link

-

General Synthesis & Stability: Johnson, C. R. (1985). Applications of Sulfoximines in Synthesis. Aldrichimica Acta. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inter-chem.pl [inter-chem.pl]

- 5. researchgate.net [researchgate.net]

The Emergence of a Sulfur(VI) Powerhouse: A Technical Guide to the Discovery and History of Sulfonimidoyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonimidoyl group, a chiral sulfur(VI) functional group, has journeyed from a synthetic curiosity to a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, fundamental properties, and synthetic evolution of sulfonimidoyl compounds. We will explore the pioneering work of early investigators, delve into the intricacies of their structure and stereochemistry, and chart the development of synthetic methodologies from classical approaches to the transformative era of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Furthermore, this guide will illuminate the burgeoning applications of these unique moieties in drug discovery, highlighting their role as versatile pharmacophores and covalent probes. Detailed experimental protocols for key synthetic transformations are provided to equip researchers with the practical knowledge to harness the power of this remarkable functional group.

A Historical Perspective: From Obscurity to Prominence

The story of sulfonimidoyl compounds is one of gradual recognition, with early explorations into sulfur-nitrogen chemistry laying the groundwork for their eventual appreciation. While the related sulfonamides had already established their place in medicine with the advent of sulfa drugs, the sulfonimidoyl moiety, their aza-analogue, remained in the shadows for a considerable period.

Pioneering Investigations: The Work of Levchenko and Johnson

The mid-20th century marked a turning point with the seminal contributions of E. S. Levchenko and Carl R. Johnson, who independently developed foundational synthetic routes to this class of compounds. Their work provided the initial toolkit for accessing and studying sulfonimidoyl derivatives, paving the way for future advancements.

Levchenko and his collaborators established one of the earliest reliable methods for the synthesis of sulfonimidoyl chlorides . Their approach involved the oxidation of arylsulfinyl chlorides with sodium salts of N-chloroarylsulfonamides.[1] They also demonstrated that N-alkylated sulfonimidoyl chlorides could be obtained from the reaction of N,N-dichloroalkylamines with arene sulfinyl chlorides.[1]

In the 1970s, Carl R. Johnson, a prominent figure in organosulfur chemistry, introduced an alternative and highly influential route.[2][3][4] His method centered on the oxidative chlorination of sulfinamides using reagents like chlorine in the presence of N-chlorobenzotriazole or tert-butyl hypochlorite.[1] This work not only expanded the synthetic accessibility of sulfonimidoyl chlorides but also laid the groundwork for investigating their stereochemistry and reactivity.[2]

The Rise of a New Functional Group

The initial syntheses of sulfonimidoyl halides opened the door to the preparation of a wider range of derivatives, including sulfonimidates and sulfonimidamides. These early studies established the fundamental reactivity of the sulfonimidoyl core, demonstrating its susceptibility to nucleophilic attack at the sulfur center. However, the full potential of this functional group, particularly its application in drug discovery, would not be realized for several more decades.

Fundamental Properties of Sulfonimidoyl Compounds

A thorough understanding of the intrinsic properties of sulfonimidoyl compounds is crucial for their effective application in synthesis and drug design.

Structure and Bonding

The sulfonimidoyl moiety features a central hexavalent sulfur atom double-bonded to an oxygen atom and an imido nitrogen atom, and single-bonded to two organic substituents. The geometry around the sulfur atom is distorted tetrahedral, a key feature that gives rise to its chirality when the two organic substituents are different.

The nature of the sulfur-nitrogen bond has been a subject of interest. While often depicted as a double bond, computational and spectroscopic studies suggest a significant degree of polarity, with a partial positive charge on the sulfur and a partial negative charge on the nitrogen.[3][5] This electronic distribution plays a critical role in the reactivity of the sulfonimidoyl group.

Diagram: General Structure of a Sulfonimidoyl Compound

Caption: General structure of a sulfonimidoyl compound.

Stereochemistry

The tetrahedral geometry of the sulfur atom in asymmetrically substituted sulfonimidoyl compounds renders them chiral. The stereochemical outcome of reactions at the sulfur center is a critical consideration in their synthesis and application, particularly in the context of chiral drugs. Early work by Johnson and others established that nucleophilic substitution at the sulfur atom of sulfonimidoyl halides often proceeds with inversion of configuration.[1] The ability to control the stereochemistry at the sulfur center is a key focus of modern synthetic methods.

Spectroscopic Properties

The characterization of sulfonimidoyl compounds relies heavily on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons adjacent to the sulfonimidoyl group are influenced by its electron-withdrawing nature.

-

¹³C NMR: The carbon atom attached to the sulfur atom typically appears in the downfield region of the spectrum.

-

¹⁵N NMR: This technique can provide direct information about the nitrogen environment, although it is less commonly used.

-

-

Infrared (IR) Spectroscopy:

The Evolution of Synthetic Methodologies

The synthetic toolbox for constructing sulfonimidoyl compounds has expanded dramatically since the pioneering work of Levchenko and Johnson. Modern methods offer greater efficiency, broader substrate scope, and improved stereocontrol.

Classical Approaches

-

Oxidative Imination of Sulfilimines: This is a widely used method where a pre-formed sulfilimine is oxidized to the corresponding sulfoximine. This approach is particularly useful for accessing N-unsubstituted or N-alkylated sulfonimidoyl compounds.

-

Reaction of Sulfoxides with Hydrazoic Acid (Schmidt Reaction): This method provides a direct route to N-unsubstituted sulfoximines from sulfoxides. However, the use of hazardous hydrazoic acid limits its widespread application.

Synthesis of N-Cyanosulfilimines and their Conversion

A significant advancement in the synthesis of NH-free sulfoximines involves the use of N-cyanosulfilimines as key intermediates.[7] This two-step process, often referred to as the Bolm-García Mancheño method, involves the imination of sulfides with cyanogen amine in the presence of an oxidizing agent, followed by oxidation to the N-cyanosulfoximine and subsequent decyanation.[5][7]

Experimental Protocol: Synthesis of N-Cyanosulfilimines [5]

Materials:

-

Sulfide (1.0 mmol)

-

Cyanogen amine (H₂NCN) (1.3 equiv)

-

Potassium tert-butoxide (t-BuOK) (1.2 equiv)

-

N-Bromosuccinimide (NBS) (1.5 equiv)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the sulfide (1.0 mmol), cyanogen amine (55.0 mg, 1.3 equiv), and potassium tert-butoxide (135.0 mg, 1.2 equiv) in methanol (6 mL) at room temperature, add N-bromosuccinimide (267.0 mg, 1.5 equiv).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add saturated aqueous sodium thiosulfate and extract with dichloromethane (3 x 5 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash column chromatography to obtain the N-cyanosulfilimine.

The SuFEx Era: A Paradigm Shift

The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by K. Barry Sharpless and co-workers has revolutionized the synthesis of sulfonimidoyl compounds. SuFEx chemistry relies on the remarkable stability and selective reactivity of the S(VI)-F bond. Sulfonimidoyl fluorides have emerged as key building blocks in this context, offering a versatile platform for the construction of diverse sulfonimidoyl-containing molecules.

The stability of sulfonimidoyl fluorides compared to their chloride counterparts makes them ideal reagents for a wide range of transformations, including reactions with nucleophiles such as amines, alcohols, and organometallic reagents. This has enabled the development of modular and highly efficient synthetic routes to sulfonimidamides, sulfonimidates, and sulfoximines.

Diagram: The Central Role of Sulfonimidoyl Fluorides in SuFEx Chemistry

Caption: Sulfonimidoyl fluorides as versatile hubs in SuFEx chemistry.

Applications in Drug Discovery and Beyond

The unique physicochemical properties of the sulfonimidoyl group have made it an increasingly attractive pharmacophore in drug discovery.

A Versatile Bioisostere

Sulfonimidoyl compounds are often considered as bioisosteres of sulfonamides, a well-established functional group in numerous marketed drugs. The replacement of an oxygen atom in a sulfonamide with an isoelectronic N-R group introduces a new vector for molecular design, allowing for the fine-tuning of properties such as:

-

Lipophilicity: The N-substituent can be varied to modulate the overall lipophilicity of the molecule.

-

Hydrogen Bonding: The imido nitrogen can act as a hydrogen bond acceptor, while an N-H group can be a hydrogen bond donor.

-

Metabolic Stability: The sulfonimidoyl group can exhibit different metabolic profiles compared to sulfonamides.

-

Three-Dimensional Shape: The chiral nature of the sulfonimidoyl group allows for the exploration of three-dimensional chemical space, which can lead to improved target engagement.

A notable example is the development of celecoxib analogues , where the sulfonamide group of the COX-2 inhibitor celecoxib is replaced with a sulfonimidoyl moiety.[2][4] These studies have demonstrated that such modifications can lead to compounds with retained or even improved biological activity.

Covalent Probes and Inhibitors

The reactivity of sulfonimidoyl fluorides has been harnessed for the development of covalent probes and inhibitors. The S(VI)-F bond can react with nucleophilic residues in proteins, such as lysine, to form stable covalent adducts. This has opened up new avenues for target identification and the development of targeted covalent therapies.

Marketed Drugs and Clinical Candidates

While the direct incorporation of a sulfonimidoyl moiety into a large number of marketed drugs is still emerging, their presence in clinical candidates and late-stage drug discovery programs is growing. The ability to fine-tune the properties of drug candidates by introducing this functional group is a compelling reason for its increasing adoption by medicinal chemists.

Future Outlook

The field of sulfonimidoyl chemistry is poised for continued growth and innovation. The ongoing development of novel synthetic methods, particularly those leveraging the power of SuFEx chemistry, will undoubtedly lead to the discovery of new sulfonimidoyl-containing molecules with diverse applications. As our understanding of the biological roles of these compounds deepens, we can expect to see an increasing number of sulfonimidoyl-based therapeutics entering clinical development and ultimately benefiting patients. The journey of the sulfonimidoyl group from a synthetic curiosity to a valuable tool in modern science is a testament to the power of fundamental research and the continuous evolution of synthetic chemistry.

References

-

Johnson, C. R. (n.d.). Carl R. Johnson. Wikipedia. Retrieved from [Link]

-

Mendonça Matos, P., & Stockman, R. A. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6429–6442. [Link]

-

García Mancheño, O., Bistri, O., & Bolm, C. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. Organic Letters, 9(19), 3809–3811. [Link]

-

Johnson, C. R. (n.d.). Carl R. Johnson | Wayne State University | 292 Publications | 6745 Citations. SciSpace. Retrieved from [Link]

-

García Mancheño, O., Bistri, O., & Bolm, C. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. The Organic Chemistry Portal. Retrieved from [Link]

-

K. S., J., B. S., M., & B. T., G. (2006). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X = H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 61(10), 1259–1264. [Link]

-

Zhang, Z.-X., Bell, C., Ding, M., & Willis, M. C. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11531–11537. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry Letters, 17(19), 5423–5427. [Link]

-

(n.d.). Celecoxib. PubChem. Retrieved from [Link]

-

Johnson, C. R., Jonsson, E. U., & Bacon, C. C. (1979). Preparation and reactions of sulfonimidoyl chlorides. The Journal of Organic Chemistry, 44(12), 2055–2061. [Link]

-

Okbinoglu, T., & Kennepohl, P. (2020). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K-edge XAS. ChemRxiv. [Link]

-

(n.d.). Celecoxib. Wikipedia. Retrieved from [Link]

Sources

- 1. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]

- 2. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to (Methylsulfonimidoyl)benzene: Theoretical Foundations and Computational Analysis

Abstract: This technical guide provides an in-depth exploration of (Methylsulfonimidoyl)benzene, a representative member of the sulfoximine class of compounds. As interest in sulfoximine chemistry has surged within medicinal chemistry and drug discovery, a comprehensive understanding of the theoretical underpinnings and computational characterization of these molecules has become essential.[1][2] This document details the structural and electronic properties of this compound, outlines robust computational methodologies for its study, predicts its spectroscopic characteristics, and provides a validated synthetic protocol. The guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage the unique properties of the sulfoximine moiety in modern molecular design.

Introduction: The Rise of the Sulfoximine Moiety

The sulfoximine functional group, characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[2][3] this compound, also known as S-methyl-S-phenylsulfoximine, represents a fundamental scaffold of this class. It is the mono-aza analog of methyl phenyl sulfone, a common moiety in bioactive molecules.

The strategic advantage of the sulfoximine group lies in its unique three-dimensional structure and its capacity for diverse chemical interactions.[4] Unlike the planar and achiral sulfone group, the sulfur center in an unsubstituted sulfoximine is chiral and tetrahedral. The N-H group provides a hydrogen bond donor capability, and the oxygen atom acts as a hydrogen bond acceptor, offering a rich pharmacophoric profile.[5] This dual nature, combined with its chemical stability and favorable physicochemical properties, has led to the incorporation of sulfoximines into several clinical drug candidates, validating their utility in overcoming challenges in drug design.[1][6]

This guide will dissect the theoretical and computational aspects of this compound, providing a framework for its rational application in research and development.

Figure 1: 2D Structure of this compound.

Theoretical Framework and Computational Strategy

The Nature of the S(VI) Center

The electronic structure of the hexavalent sulfur center in sulfoximines is complex. The S=O and S=N bonds are highly polarized, contributing to the molecule's significant dipole moment and its ability to engage in strong intermolecular interactions. While often drawn as double bonds for convenience, the bonding is more accurately described by a combination of σ- and π-bonding with significant charge separation, i.e., S⁺-O⁻ and S⁺-N⁻ resonance contributors. Understanding this electronic structure is critical for accurately predicting reactivity and interaction profiles.

Causality in Computational Model Selection

To reliably model this compound, Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for systems of this size.

-

Functional Selection: The B3LYP hybrid functional is a robust starting point, widely validated for organic molecules containing second-row elements. It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable geometries and electronic properties. For higher accuracy in energy calculations, double-hybrid functionals like DSD-PBEP86 could be employed.

-

Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p) , is recommended. The inclusion of diffuse functions ('+') is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms, while polarization functions ('d,p') are essential for modeling the hypervalent sulfur center and the strained geometry around it.

-

Solvation Model: To simulate behavior in a biological or experimental context, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used, with water or another relevant solvent (e.g., DMSO, Chloroform).

This combination of functional and basis set provides a self-validating system, where the computed properties are expected to align closely with experimental data for analogous structures.

Caption: A validated two-step synthetic pathway to this compound.

Step 1: Oxidation of Methyl Phenyl Sulfide to Methyl Phenyl Sulfoxide

-

Rationale: This is a standard and high-yielding oxidation. Acetic acid serves as both a solvent and a catalyst. Using one equivalent of H₂O₂ prevents over-oxidation to the sulfone.

-

Procedure:

-

To a solution of methyl phenyl sulfide (1.0 eq) in glacial acetic acid (approx. 0.2 M), cool the flask to 0 °C in an ice bath.

-

Add 30 wt% hydrogen peroxide (1.0 eq) dropwise while stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield methyl phenyl sulfoxide, which can often be used in the next step without further purification. [7]

-

Step 2: Imination of Methyl Phenyl Sulfoxide

-

Rationale: This modern imination method, developed by Bull and Luisi, uses readily available and stable reagents to transfer an 'NH' group directly onto the sulfur atom. [7]Ammonium carbamate serves as the ammonia source.

-

Procedure:

-

In a round-bottomed flask, dissolve methyl phenyl sulfoxide (1.0 eq) in methanol (approx. 0.5 M).

-

Add (diacetoxyiodo)benzene (3.0 eq) to the solution.

-

Add ammonium carbamate (4.0 eq) portion-wise over 10 minutes to control the effervescence (decarboxylation).

-

Stir the resulting suspension at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The sulfonimidoyl moiety is not merely a structural placeholder but an active tool for modulating pharmaceutical properties.

-

Bioisosteric Replacement: As a polar, non-planar, and chiral bioisostere of the sulfone group, it allows medicinal chemists to explore new chemical space and escape patent limitations. The added N-H vector provides a new interaction point that is absent in sulfones. [3]* Improving Physicochemical Properties: The introduction of the sulfoximine group can enhance aqueous solubility and modulate lipophilicity (logP) compared to the parent sulfone. This is a critical advantage in lead optimization, where poor solubility can terminate a drug development program.

-

Metabolic Stability: The S(VI) center is generally resistant to metabolic degradation, making the sulfoximine a stable anchor in a drug molecule. [5]* Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the oxygen acts as an acceptor. This allows the sulfoximine to form specific and strong interactions with protein targets, potentially increasing binding affinity and selectivity. [5][6]* Scaffold for Further Functionalization: The nitrogen atom can be functionalized, opening avenues for creating libraries of compounds or for attaching linkers in applications like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). [8]

Conclusion and Future Directions

This compound serves as an exemplary model for understanding the sulfoximine functional group—a group that is rapidly cementing its place in the medicinal chemist's toolbox. This guide has established a robust framework for its study, integrating theoretical principles with practical computational and synthetic protocols.

Future research should focus on obtaining high-resolution experimental data, including a single-crystal X-ray structure, to validate and refine the computational models presented here. Furthermore, exploring the reactivity and derivatization of the N-H bond will continue to unlock new applications for this versatile and powerful functional group in the design of next-generation therapeutics.

References

-

Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. [Link]

-

Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]

-

Benzene, (methylsulfinyl)-. NIST WebBook. [Link]

-

DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-t[1][9][10]riazolo[1,5-a]quinazolines. MDPI. [Link]

-

General structure of sulfoximines and modes of functionalization of S‐phenyl N−H and α‐C−H sulfoximines. ResearchGate. [Link]

-

Benzene, [(methylsulfonyl)methyl]-. NIST WebBook. [Link]

-

Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]

-

Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]

-

Benzene, [(methylsulfinyl)methyl]-. NIST WebBook. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Sulfoximines. Inter Chem. [Link]

-

Mass spectral fragmentations of sulfonates. Supporting Information. [Link]

-

Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

-

Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]

-

C078 4-Methyl-4'-Nitro-biphenyl. The Royal Society of Chemistry. [Link]

-

Application of sulfoximines in medicinal chemistry from 2013 to 2020. ResearchGate. [Link]

-

Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC. [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. [Link]

-

NMR Chemical Shifts. J. Org. Chem.[Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. [Link]

-

Mass spectrum of benzene. Doc Brown's Chemistry. [Link]

-

One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Benzene and substituted derivatives. MassBank. [Link]

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. IUCrData. [Link]

Sources

- 1. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. inter-chem.pl [inter-chem.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 10. DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines [mdpi.com]

A Technical Guide to (Methylsulfonimidoyl)benzene: Theoretical Foundations and Computational Analysis

Abstract: This technical guide provides an in-depth exploration of (Methylsulfonimidoyl)benzene, a representative member of the sulfoximine class of compounds. As interest in sulfoximine chemistry has surged within medicinal chemistry and drug discovery, a comprehensive understanding of the theoretical underpinnings and computational characterization of these molecules has become essential.[1][2] This document details the structural and electronic properties of this compound, outlines robust computational methodologies for its study, predicts its spectroscopic characteristics, and provides a validated synthetic protocol. The guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage the unique properties of the sulfoximine moiety in modern molecular design.

Introduction: The Rise of the Sulfoximine Moiety

The sulfoximine functional group, characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[2][3] this compound, also known as S-methyl-S-phenylsulfoximine, represents a fundamental scaffold of this class. It is the mono-aza analog of methyl phenyl sulfone, a common moiety in bioactive molecules.